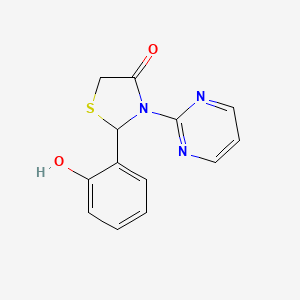

2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Description

Introduction to 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Structural Overview and IUPAC Nomenclature

The IUPAC name This compound systematically describes the compound’s architecture:

- Thiazolidin-4-one core : A five-membered ring containing sulfur (at position 1), nitrogen (at position 3), and a ketone group (at position 4).

- Substituents :

The molecular formula C₁₃H₁₁N₃O₂S corresponds to a molecular weight of 273.31 g/mol . Key structural features include:

| Property | Value |

|---|---|

| CAS Number | 821782-80-3 |

| SMILES Notation | C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |

| Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |

| Hydrogen Bond Acceptors | 5 (ketone, pyrimidine N, hydroxyl O) |

The thiazolidinone ring adopts a half-chair conformation , with the pyrimidine and hydroxyphenyl groups oriented perpendicularly to minimize steric hindrance. This spatial arrangement enhances binding affinity to biological targets such as enzymes and receptors.

Historical Context of Thiazolidin-4-one Derivatives in Medicinal Chemistry

Thiazolidin-4-one derivatives have undergone three major phases of development:

Phase 1: Early Antibiotic Applications (1940s–1960s)

- Penicillin : The first thiazolidine-containing antibiotic, discovered in 1928, featured a β-lactam-thiazolidine fused ring system. Its mechanism involved inhibiting bacterial cell wall synthesis.

- Structural Limitations : Early derivatives faced challenges such as metabolic instability and antibiotic resistance, prompting chemists to explore substitutions at positions 2 and 3.

Phase 2: Expansion into Metabolic Diseases (1990s–2010s)

- Pioglitazone : A 2,4-thiazolidinedione derivative introduced in 1999, it acted as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist for type 2 diabetes management. Modifications to the thiazolidinone core improved selectivity and reduced hepatotoxicity.

Phase 3: Modern Anticancer and Multitarget Agents (2020s–Present)

- This compound : Recent studies highlight its dual inhibition of topoisomerase II and cyclin-dependent kinases , disrupting cancer cell proliferation.

- Design Strategies : Contemporary synthesis routes emphasize:

| Era | Key Derivatives | Therapeutic Targets |

|---|---|---|

| 1940s–1960s | Penicillin | Bacterial cell wall synthesis |

| 1990s–2010s | Pioglitazone, Rosiglitazone | PPAR-γ (diabetes) |

| 2020s–Present | 2-(2-Hydroxyphenyl)-thiazolidinones | Topoisomerase II, CDKs (cancer) |

The structural evolution of thiazolidin-4-ones demonstrates a shift from serendipitous discovery to rational design, leveraging computational modeling and structure-activity relationship (SAR) studies. For instance, introducing the pyrimidine moiety in modern derivatives like this compound enhances kinase inhibition by mimicking ATP’s purine ring.

Properties

CAS No. |

821782-80-3 |

|---|---|

Molecular Formula |

C13H11N3O2S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H11N3O2S/c17-10-5-2-1-4-9(10)12-16(11(18)8-19-12)13-14-6-3-7-15-13/h1-7,12,17H,8H2 |

InChI Key |

QGBBRXYBCGYINV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Overview

A widely employed approach for synthesizing thiazolidinone derivatives, including compounds structurally related to 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, is the multi-component cyclocondensation reaction. This method typically involves the condensation of an aldehyde, thiosemicarbazide, and a suitable acid derivative such as maleic anhydride or mercaptoacetic acid.

Procedure Details

- Reactants: 2-hydroxybenzaldehyde (or substituted benzaldehydes), thiosemicarbazide, and maleic anhydride or mercaptoacetic acid.

- Catalyst: Baker’s yeast (Saccharomyces cerevisiae) has been demonstrated as an effective biocatalyst, enhancing reaction rates and yields under mild conditions.

- Solvent: Ethanol or acetonitrile.

- Conditions: Room temperature stirring, often assisted by ultrasonication to disrupt yeast cell walls and release intracellular enzymes.

- Reaction Time: Typically 3.5 to 48 hours depending on the stepwise or one-pot approach.

- Yields: High yields ranging from 70% to over 90% have been reported.

Mechanism

The reaction proceeds via initial formation of a thiosemicarbazone intermediate from the aldehyde and thiosemicarbazide, followed by cyclocondensation with maleic anhydride to form the thiazolidinone ring. Baker’s yeast catalyzes both steps, enabling a one-pot synthesis that is operationally simple and environmentally friendly.

Representative Data Table

| Step | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Thiosemicarbazone formation | 2-hydroxybenzaldehyde + thiosemicarbazide | Baker’s yeast | Ethanol | 25 | 4 | 76 | Intermediate formation |

| Cyclocondensation | Thiosemicarbazone + maleic anhydride | Baker’s yeast | Ethanol | 25 | 48 | 65-70 | One-pot possible with yeast |

| One-pot synthesis | 2-hydroxybenzaldehyde + thiosemicarbazide + maleic anhydride | Baker’s yeast | Acetonitrile | 25 | 3.5 | 82-93 | Ultrasonication-assisted |

Microwave-Assisted One-Pot Synthesis

Overview

Microwave irradiation has been employed to accelerate the synthesis of thiazolidinone derivatives, offering reduced reaction times and improved yields. This method is particularly useful for synthesizing complex heterocyclic compounds with sensitive functional groups such as hydroxyphenyl and pyrimidinyl substituents.

Procedure Details

- Reactants: Aminobenzothiazole or related heterocycles, 2,6-dihalosubstituted benzaldehydes, and mercaptoacetic acid.

- Solvent: Absolute ethanol.

- Conditions: Microwave irradiation at 80–100 °C, 100 W power, for 30 minutes.

- Atmosphere: Argon purging to prevent oxidation.

- Post-reaction: Rapid cooling and purification by crystallization.

Advantages

- Significant reduction in reaction time (from hours to minutes).

- Enhanced purity and yield (typically 65% and above).

- Energy-efficient and reproducible.

Representative Data Table

| Parameter | Condition |

|---|---|

| Microwave frequency | 2.45 GHz |

| Power range | 0–300 W (used 100 W max) |

| Temperature | 80–100 °C |

| Reaction time | 30 minutes |

| Solvent | Absolute ethanol |

| Yield | ~65% |

Source: MDPI Pharmaceuticals, 2025

Chemical Modification via Mannich and Substitution Reactions

Overview

Further functionalization of the thiazolidinone core, especially at the N3 position, is achieved through Mannich reactions and nucleophilic substitution, which are crucial for tuning biological activity.

Procedure Details

- Starting Material: 5-(3-naphthalen-2-yl-5-aryl-4,5-dihydropyrazol-1-yl)-thiazolidine-2,4-dione derivatives.

- Reagents: Secondary amines for Mannich reaction; 2-chloro-N-arylacetamides for substitution.

- Conditions: Typically conducted under reflux or room temperature depending on the reagent.

- Yields: High yields reported, often above 70%.

Significance

These modifications allow the introduction of pyrimidin-2-yl groups or other heterocycles, enabling the synthesis of this compound analogs with enhanced pharmacological profiles.

Summary Table of Preparation Methods

| Method | Key Features | Reaction Time | Temperature | Yield Range | Advantages |

|---|---|---|---|---|---|

| Biocatalytic One-Pot (Yeast) | Mild conditions, environmentally friendly | 3.5–48 h | Room temp | 70–93% | High yield, simple, green chemistry |

| Microwave-Assisted Synthesis | Rapid, energy-efficient | 0.5 h | 80–100 °C | ~65% | Fast, reproducible, high purity |

| Mannich/Substitution Reactions | Functionalization of thiazolidinone | Variable | RT to reflux | >70% | Structural diversity, SAR tuning |

Research Findings and Notes

- Baker’s yeast catalysis is a novel, green approach that facilitates both intermediate formation and cyclization in one pot, reducing steps and waste.

- Ultrasonication enhances enzyme availability in yeast, improving reaction efficiency.

- Microwave irradiation significantly shortens reaction times while maintaining good yields and product purity.

- Functionalization at the N3 position of the thiazolidinone ring is critical for biological activity and can be achieved via Mannich or substitution reactions.

- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of synthesized compounds, with characteristic signals for thiazolidinone protons and substituents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, dichromate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Formation of a ketone or aldehyde derivative

Reduction: Formation of a thiazolidine derivative

Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring, a pyrimidine ring, and a phenolic group. The compound's molecular formula is C₁₁H₈N₂O₂S, and its structure includes a five-membered thiazolidinone moiety with sulfur and nitrogen atoms, which gives it unique chemical properties.

Scientific Research Applications

This compound has demonstrated potential as an inhibitor of human immunodeficiency virus type 1 (HIV-1), effectively inhibiting viral replication at micromolar concentrations. The compound's structure allows it to interact with viral enzymes, enhancing its inhibitory effects against HIV-1 reverse transcriptase. Additionally, some thiazolidinone derivatives have shown broad-spectrum antimicrobial activity, making them potential candidates for further pharmacological studies.

Interaction with Target Proteins

Interaction studies have shown that this compound creates significant hydrogen bonds and hydrophobic interactions with amino acids in target proteins such as HIV reverse transcriptase. These interactions play a crucial role in its biological activity and effectiveness as an antiviral agent. Computational methods like molecular docking are often used to predict these interactions and optimize the compound's structure for enhanced activity.

Structural Features and Biological Activity

Several compounds share structural features with this compound:

- 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one Similar thiazolidinone and pyrimidine rings with antiviral activity against HIV.

- 3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one Lacks a hydroxyl group on the phenyl but is an effective HIV inhibitor.

- 5-substituted thiazolidinones Various substitutions on the thiazolidine ring with broad-spectrum antimicrobial properties.

The specific arrangement of functional groups in this compound enhances its interaction with biological targets. The presence of both hydroxyl and pyrimidine groups provides distinct mechanisms of action compared to similar compounds that may lack these features, making it interesting for medicinal chemistry research.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Biological Activity

2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound characterized by a thiazolidinone ring, a pyrimidine ring, and a phenolic group. Its molecular formula is C₁₁H₈N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound has garnered attention for its significant biological activities, particularly as an antiviral and antimicrobial agent.

Antiviral Properties

One of the most notable biological activities of this compound is its effectiveness as an inhibitor of human immunodeficiency virus type 1 (HIV-1). Studies have shown that this compound inhibits HIV-1 replication at micromolar concentrations. The mechanism involves interactions with viral enzymes such as reverse transcriptase, where the compound forms critical hydrogen bonds and hydrophobic interactions with amino acids in the target proteins. This interaction is crucial for its efficacy as an antiviral agent .

Antimicrobial Activity

In addition to its antiviral properties, derivatives of thiazolidinones, including this compound, have demonstrated broad-spectrum antimicrobial activity. This makes them potential candidates for further pharmacological studies aimed at developing new antimicrobial agents .

Antioxidant Activity

Research has suggested that thiazolidinone derivatives exhibit antioxidant properties. For instance, certain compounds have shown significant inhibition of lipid peroxidation in assays conducted using the TBARS method. The antioxidant activity is influenced by the structural modifications in the thiazolidinone framework .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of hydroxyl and pyrimidine groups enhances its interaction with biological targets compared to similar compounds lacking these features. This specificity in functional group arrangement allows for distinct mechanisms of action .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one | Similar thiazolidinone and pyrimidine rings | Antiviral activity against HIV |

| 3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one | Lacks hydroxyl group on phenyl | Effective HIV inhibitor |

| 5-substituted thiazolidinones | Various substitutions on the thiazolidine ring | Broad-spectrum antimicrobial properties |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions with various nucleophiles. Characterization techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiazolidinone derivatives:

- HIV Inhibition : A study demonstrated that certain thiazolidinone derivatives exhibited potent inhibitory effects on HIV replication at concentrations as low as 10–40 nM with minimal cytotoxicity .

- Antioxidant Studies : Research indicated that specific structural modifications in thiazolidinones significantly enhanced their antioxidant capabilities, showing potential for therapeutic applications in oxidative stress-related conditions .

- Antimicrobial Testing : Various synthesized derivatives were screened for antimicrobial activity against a range of pathogens, revealing promising results that warrant further investigation into their clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a three-component reaction involving phenyl isothiocyanate, 2-aminoethanol, and bromoacetaldehyde in dioxane, yielding up to 92% after recrystallization . Alternatively, molecular sieves (e.g., 3Å) at 80°C improve efficiency for analogous thiazolidinones by removing water, enhancing reaction kinetics, and reducing side products . Key factors include temperature control (80–100°C), solvent polarity, and catalyst selection (e.g., acetic acid for cyclization).

Q. How can X-ray crystallography and spectroscopic methods elucidate the structural features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the planar thiazolidinone ring (r.m.s. deviation: 0.0274 Å) and Z-conformation around the C=N bond (1.2638 Å distance) . Disordered hydroxyl groups in the hydroxyethyl substituent (occupancy ratio 0.517:0.483) and intermolecular hydrogen bonds (O–H···O, C–H···S) stabilize the crystal lattice . Spectroscopic validation via NMR (¹H/¹³C) and IR should prioritize signals for the hydroxyphenyl (δ ~10 ppm for –OH) and pyrimidinyl protons (δ ~8.5–9 ppm).

Q. What in vitro assays are recommended for evaluating its genotoxic potential in early-stage pharmacological studies?

- Methodological Answer : The E. coli WP2 bacterial reverse mutation assay (Ames test variant) is suitable. Use tester strain E. coli WP2uvrA* with metabolic activation (e.g., S9 liver homogenate) and N-methyl-N’-nitro-N-nitrosoguanidine as a positive control. Test concentrations up to 1 mM/plate; non-mutagenic derivatives show revertant colonies comparable to solvent controls .

Advanced Research Questions

Q. How do topological descriptors and molecular surface features model the HIV-1 RT inhibitory activity of thiazolidinone derivatives?

- Methodological Answer : Use DRAGON software for topological descriptors (TOPO) and MOE for molecular surface analysis. Key descriptors include:

- TOPO : Molecular compactness (lower Balaban index) correlates with higher activity, favoring less extended structures .

- GVZ indices : Charge distribution at specific lags (e.g., lag 3/7) reflects electron-rich regions critical for RT binding .

- Molecular surface hydrophobicity : Higher charged surface area (e.g., van der Waals volume < 500 ų) enhances inhibitory potency . Validate models via MLR (R² > 0.8) and cross-dataset testing with pyridinyl analogs .

Q. How can researchers resolve discrepancies in biological activity data across substituted thiazolidinone derivatives?

- Methodological Answer :

- Structural basis : Compare substituent effects using SAR. For example, 2,6-dihalophenyl groups enhance HIV-1 RT inhibition by increasing electronegativity , while bulky 4-butylphenyl groups reduce activity due to steric hindrance .

- Data normalization : Adjust for assay variability (e.g., cell-line specificity) by reporting IC50 values relative to positive controls (e.g., nevirapine for HIV-1 RT) .

- Computational validation : Reconcile conflicting results using molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies in RT’s allosteric pocket .

Q. What strategies improve the accuracy of crystallographic refinement for thiazolidinone derivatives with disordered substituents?

- Methodological Answer :

- Disorder modeling : Split disordered hydroxyethyl groups into two sites with PART instructions in SHELXL . Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.

- Hydrogen bonding : Use PLATON’s H-bond analysis to identify O–H···O (2.75 Å, 150°) and C–H···π interactions (3.4 Å) that stabilize packing .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H···O contacts > 25%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.